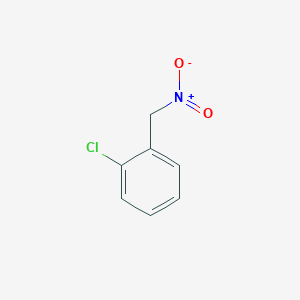

1-chloro-2-(nitromethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(nitromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-7-4-2-1-3-6(7)5-9(10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEXMYMRDWWWAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 2 Nitromethyl Benzene

Direct Functionalization Approaches

Direct functionalization strategies offer a streamlined route to 1-chloro-2-(nitromethyl)benzene by introducing the nitromethyl group onto a pre-existing chloro-substituted benzene (B151609) ring.

Palladium-Catalyzed C-C Coupling Reactions

Palladium catalysis has emerged as a powerful tool for forging carbon-carbon bonds, and its application in the synthesis of arylnitromethanes has been a significant advancement. These methods provide a direct means to couple a nitromethane-derived nucleophile with an aryl halide.

The palladium-catalyzed cross-coupling of aryl halides with nitromethane (B149229) presents an efficient route to arylnitromethanes. organic-chemistry.org This transformation is particularly valuable as it can tolerate a wide array of functional groups and substitution patterns on the aromatic ring. nih.govfigshare.com In the context of synthesizing this compound, this would involve the coupling of a 2-chlorohalobenzene, such as 1-bromo-2-chlorobenzene (B145985) or 1-chloro-2-iodobenzene, with a nitromethane-derived species.

The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in conjunction with a suitable ligand, like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), and a base. organic-chemistry.org The base plays a crucial role in deprotonating nitromethane to form the active nucleophile. Research has shown that bases with a conjugate acid pKa around 10, such as potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃), are effective. nih.gov The choice of solvent is also critical, with dioxane being a common choice. nih.gov

This methodology offers a significant advantage over classical methods like the Meyer reaction, which often suffer from the formation of byproducts due to the ambident nature of the nitrite (B80452) nucleophile. nih.gov The palladium-catalyzed approach provides a more direct and higher-yielding pathway to the desired arylnitromethane. organic-chemistry.org

A variety of functional groups are well-tolerated in this reaction, including electron-donating and electron-withdrawing groups on the aryl halide. organic-chemistry.orgnih.gov This robustness makes it a versatile tool for the synthesis of a diverse range of arylnitromethane derivatives.

Table 1: Key Reagents in Palladium-Catalyzed Nitromethylation

A significant challenge in the palladium-catalyzed nitromethylation of aryl halides has been the large excess of nitromethane traditionally used, often serving as the solvent (equivalent to 185 equivalents). nih.govorganic-chemistry.org This practice raises safety concerns and is not economical for large-scale synthesis. organic-chemistry.org

Recent research has focused on minimizing the amount of nitromethane required for these reactions. figshare.comorganic-chemistry.orgnih.gov Studies have demonstrated that the reaction can be performed efficiently with as little as 2-10 equivalents of nitromethane in a co-solvent like dioxane. nih.govfigshare.comorganic-chemistry.orgnih.gov This reduction in nitromethane stoichiometry is a crucial step towards developing a safer and more sustainable process. organic-chemistry.org

The optimization process involves a careful selection of the catalyst, ligand, base, and solvent. High-throughput experimentation has been instrumental in identifying optimal conditions. For instance, the combination of a palladium precursor, a biarylphosphine ligand like XPhos, and a suitable base has proven effective. nih.gov It was found that increasing the amount of nitromethane from 2 to 10 equivalents can lead to increased reaction rates and yields. nih.gov However, even with just two equivalents of nitromethane, moderate to good yields can be achieved, albeit with longer reaction times. nih.gov

This optimized protocol not only addresses safety and cost issues but also maintains high yields and functional group tolerance. figshare.comorganic-chemistry.orgnih.gov The ability to use aryl chlorides and triflates as coupling partners further expands the scope of this methodology. organic-chemistry.org

Table 2: Effect of Nitromethane Stoichiometry on Reaction Efficiency

Multi-Step Synthesis from Precursors

The construction of this compound can be envisioned through the sequential introduction of functional groups onto a pre-existing aromatic scaffold. This involves classic carbon-carbon and carbon-nitrogen bond-forming reactions.

Henry Nitro Aldol (B89426) Condensation Strategies

The Henry reaction, or nitroaldol reaction, is a fundamental method for forming a carbon-carbon bond between a nitroalkane and a carbonyl compound. wikipedia.org Discovered by Louis Henry in 1895, this base-catalyzed reaction combines a deprotonated nitroalkane (a nitronate) with an aldehyde or ketone to yield a β-nitro alcohol. wikipedia.org This reaction is reversible and is analogous to the aldol reaction. wikipedia.org The resulting β-nitro alcohol is a versatile intermediate that can be dehydrated to a nitroalkene or have its nitro group reduced to an amine. wikipedia.org

In the context of synthesizing this compound, a plausible route involves the condensation of 2-chlorobenzaldehyde (B119727) with nitromethane. The reaction begins with a base abstracting the α-proton from nitromethane to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. Subsequent protonation of the resulting alkoxide by the conjugate acid of the base yields the β-nitro alcohol, 1-(2-chlorophenyl)-2-nitroethanol. wikipedia.org This intermediate could then be deoxygenated to afford the target compound, although this final step presents its own challenges.

The effectiveness of the Henry reaction can be highly dependent on the catalyst and reaction conditions. While classic methods use soluble bases like alkali hydroxides or alkoxides, these can sometimes lead to side products. scirp.org Modern approaches have utilized heterogeneous catalysts and metal complexes to improve yield, diastereoselectivity, and enantioselectivity. scirp.orgmdpi.com For instance, copper acetate (B1210297) in combination with chiral ligands has been shown to catalyze asymmetric Henry reactions, producing nitroaldols with high enantiomeric purity. mdpi.com

Table 1: Examples of Henry Reactions with Aromatic Aldehydes This table presents data from various catalyzed Henry reactions to illustrate typical conditions and outcomes.

| Aldehyde | Catalyst System | Base / Additive | Solvent | Time (h) | Temp (°C) | Yield (%) | Ref |

| 2-Nitrobenzaldehyde | L4-Cu(OAc)₂·H₂O (20 mol%) | - | Ethanol | 24 | 25 | >99 | mdpi.com |

| 4-Chlorobenzaldehyde | L4-Cu(OAc)₂·H₂O (20 mol%) | - | Ethanol | 24-48 | rt | 66 | mdpi.com |

| 2-Fluorobenzaldehyde | Co(II)-salan (0.5 mol%) | DIPEA | CH₂Cl₂ | 8 | rt | ~95 | osti.gov |

| Benzaldehyde | Cu LDHs (Layered Double Hydroxides) | - | - | 0.08 (M.W.) | 90 | 87 | scirp.org |

rt = room temperature; M.W. = microwave irradiation; DIPEA = N,N-Diisopropylethylamine

Side-Chain Nitration Strategies on Chloroarene Derivatives

Another potential route to this compound is the direct nitration of the methyl group of 2-chlorotoluene (B165313). However, electrophilic nitration of toluene (B28343) derivatives typically occurs on the aromatic ring rather than the side chain. The reaction of an aromatic ring with a nitrating mixture (commonly nitric acid and sulfuric acid) proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) is the active electrophile. masterorganicchemistry.com

When 2-chlorotoluene is subjected to these conditions, the substitution pattern is dictated by the directing effects of the existing substituents: the chloro group (-Cl) and the methyl group (-CH₃). The chloro group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. quora.commasterorganicchemistry.com The chloro group's directing influence through its +M (mesomeric) effect is stronger than the hyperconjugative effect of the methyl group. quora.comquora.com Consequently, the incoming electrophile is directed primarily to the positions ortho and para to the chlorine atom. Considering the position of the methyl group, the major product formed upon nitration of 2-chlorotoluene is 2-chloro-5-nitrotoluene, with the nitro group added to the ring at the position para to the chlorine and meta to the methyl group. quora.comquora.com This outcome makes the direct electrophilic nitration of 2-chlorotoluene an unsuitable method for synthesizing this compound.

Reductive C-N Coupling utilizing Nitromethane as a Methylamine Surrogate

Recent advances in catalysis have introduced novel methods for C-N bond formation. One such strategy is the reductive C-N coupling of arylboronic acids with nitromethane. nih.govorganic-chemistry.org In this process, nitromethane serves as a "methylamine surrogate," where it provides the "H₃C-N" substructure for the final product. nih.govacs.org This reaction represents a significant development in the deoxygenative N-functionalization of nitroalkanes. organic-chemistry.org

The method, developed by Radosevich and coworkers, employs an organophosphorus catalyst (1,2,2,3,4,4-hexamethylphosphetane P-oxide) and a mild reductant like phenylsilane (B129415) to mediate the coupling of various arylboronic acids or esters with nitromethane. organic-chemistry.orgnih.gov This P(III)/P(V) redox cycling strategy successfully drives the selective installation of a methylamino group onto the aromatic ring, forming N-methylanilines. organic-chemistry.orgacs.org While this specific protocol yields an N-methyl group rather than a nitromethyl group, it establishes a key principle: the catalytic activation of nitromethane for C-N bond formation with an aromatic partner. This approach is noted for its high functional group tolerance and offers a robust alternative to transition-metal-catalyzed methods. organic-chemistry.orgacs.org The use of nitromethane is particularly advantageous as it is an inexpensive and easy-to-handle liquid, unlike the gaseous and controlled substance methylamine. nih.gov

Table 2: P(III)/P(V)-Catalyzed Reductive C-N Coupling of Arylboronic Esters with Nitromethane

| Arylboronic Ester Substrate | Catalyst | Reductant | Solvent | Yield of N-methylaniline (%) | Ref |

| 4-Methoxyphenylboronic acid pinacol (B44631) ester | Phosphetane P-oxide | PhSiH₃ | Toluene | 95 | acs.org |

| 4-(Trifluoromethyl)phenylboronic acid pinacol ester | Phosphetane P-oxide | PhSiH₃ | Toluene | 88 | acs.org |

| 4-Chlorophenylboronic acid pinacol ester | Phosphetane P-oxide | PhSiH₃ | Toluene | 92 | acs.org |

| 2-Methylphenylboronic acid pinacol ester | Phosphetane P-oxide | PhSiH₃ | Toluene | 85 | acs.org |

Regioselective Synthesis of Substituted Benzene Derivatives

Instead of modifying a pre-existing benzene ring, an alternative approach is to construct the substituted aromatic ring itself from acyclic precursors. These methods offer powerful control over the final substitution pattern.

Transition Metal-Catalyzed Regioselective Benzene Annulation

Transition-metal-catalyzed [2+2+2] cyclo(co)trimerization reactions are a powerful and atom-efficient strategy for synthesizing polysubstituted benzene derivatives from smaller unsaturated molecules like alkynes. nih.gov Catalysts based on metals such as rhodium, cobalt, and palladium can mediate the cyclization of three alkyne molecules to form a benzene ring. nih.gov By using a combination of different alkynes, this method can generate complex substitution patterns.

The primary challenge in these reactions is controlling the regioselectivity—the specific arrangement of substituents on the newly formed ring. However, significant progress has been made in developing catalysts and conditions that provide high levels of regiocontrol. nih.gov For instance, rhodium-catalyzed annulation reactions have been used for the regioselective synthesis of 1,2-benzothiazines. nih.gov In principle, a carefully chosen set of alkynes could be cyclized to produce a 1-chloro-2-substituted benzene framework, which could then be further functionalized to introduce the nitromethyl group, or an alkyne bearing the nitromethyl precursor could be used directly.

Directed Ortho-Metalation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. masterorganicchemistry.com The strategy relies on a "directed metalation group" (DMG) already present on the ring, which coordinates to a strong organolithium base (like n-butyllithium or sec-butyllithium) and directs deprotonation exclusively at the adjacent ortho position. This generates a stabilized aryllithium intermediate that can then react with a wide variety of electrophiles to introduce a new substituent ortho to the DMG. masterorganicchemistry.com

The chlorine atom in chlorobenzene (B131634) can act as a DMG. Treatment of chlorobenzene with a strong base like sec-BuLi at very low temperatures (e.g., -105 °C) can lead to regioselective lithiation at the ortho position, avoiding the formation of benzyne (B1209423) intermediates. The resulting 2-chlorophenyllithium is a potent nucleophile. To complete the synthesis of this compound via this route, this aryllithium intermediate would need to be trapped with an electrophile capable of delivering the "-CH₂NO₂" moiety. Identifying a suitable and efficient electrophile for this purpose is the critical step in applying this methodology.

Mechanistic Investigations of Reactions Involving 1 Chloro 2 Nitromethyl Benzene

Elucidation of Synthetic Reaction Mechanisms

The synthesis of 1-chloro-2-(nitromethyl)benzene can be achieved through various strategies, each with its own distinct mechanistic pathway. The following sections explore some of the most significant methods.

Mechanistic Pathways in Palladium-Catalyzed Nitromethylation

A prominent method for the synthesis of arylnitromethanes, including this compound, is the palladium-catalyzed cross-coupling of an aryl halide with nitromethane (B149229). wikipedia.orgorganic-chemistry.org This reaction provides a direct route to the target molecule from 1-chloro-2-halobenzene.

The generally accepted mechanism for this transformation follows a catalytic cycle typical of palladium cross-coupling reactions (Figure 1). nih.gov The cycle begins with the oxidative addition of the aryl halide (e.g., 1-bromo-2-chlorobenzene (B145985) or 1,2-dichlorobenzene) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. Subsequently, transmetalation occurs, where the nitronate anion, formed by the deprotonation of nitromethane by a base, displaces the halide on the palladium center. The final step is reductive elimination, which forms the carbon-carbon bond between the aryl group and the nitromethyl group, yielding this compound and regenerating the palladium(0) catalyst. nih.gov

| Step | Description | Intermediate |

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst. | Aryl-Pd(II)-Halide complex |

| Transmetalation | The nitronate anion replaces the halide on the Pd(II) complex. | Aryl-Pd(II)-Nitromethyl complex |

| Reductive Elimination | The aryl and nitromethyl groups couple, releasing the product. | Pd(0) catalyst (regenerated) |

Figure 1: Catalytic cycle for the palladium-catalyzed nitromethylation of an aryl halide.

Key to the success of this reaction is the choice of ligand on the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, have been found to be particularly effective, promoting both high selectivity and yield. organic-chemistry.org

Organocatalytic Activation and Enantioselective Pathways

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. While not directly producing this compound, organocatalytic methods are crucial for understanding the reactivity of related precursors, particularly in enantioselective transformations. For instance, the enantioselective Henry (nitroaldol) reaction between 2-chlorobenzaldehyde (B119727) and nitromethane can produce a chiral β-nitro alcohol, a direct precursor to this compound through subsequent dehydration and reduction steps.

In a typical organocatalytic Henry reaction, a chiral catalyst, often a bifunctional thiourea (B124793) or a prolinol derivative, activates both the aldehyde and the nitroalkane. mdpi.com The catalyst's basic site deprotonates the nitromethane to form a nitronate, while the acidic site (often a hydrogen-bond donor) activates the aldehyde by coordinating to its carbonyl oxygen. This dual activation brings the reactants into a specific, chiral orientation, leading to the formation of one enantiomer of the product in excess. The stereochemical outcome is determined by the specific geometry of the transition state, which is influenced by the catalyst's structure. mdpi.com

Henry and Nitro-Mannich Reaction Mechanism Studies

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. mdpi.com In the context of this compound, the reaction of 2-chlorobenzaldehyde with nitromethane would yield 1-(2-chlorophenyl)-2-nitroethanol. The mechanism involves the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde, forming a new carbon-carbon bond. Protonation of the resulting alkoxide yields the β-nitro alcohol product.

The nitro-Mannich (or aza-Henry) reaction is a related process where a nitroalkane adds to an imine instead of an aldehyde. wikipedia.orgnih.gov This reaction forms a β-nitroamine. For example, an imine derived from 2-chlorobenzaldehyde would react with nitromethane to form a precursor to 1-amino-1-(2-chlorophenyl)-2-nitroethane. The mechanism is analogous to the Henry reaction, involving the formation of a nitronate anion which then acts as a nucleophile, attacking the electrophilic imine carbon. wikipedia.orgnih.gov This reaction is a powerful tool for the synthesis of 1,2-diamines after reduction of the nitro group. wikipedia.org

Mechanistic Aspects of Functional Group Transformations

Once this compound is synthesized, its functional groups can be further transformed. Understanding the mechanisms of these transformations is key to utilizing this compound as a synthetic intermediate.

Catalytic Hydrogenation Mechanisms of Nitro Compounds

The nitromethyl group of this compound can be reduced to an amino group, yielding 2-(2-chlorophenyl)ethanamine. Catalytic hydrogenation is a common method for this transformation. The mechanism of catalytic hydrogenation typically occurs on the surface of a metal catalyst, such as palladium, platinum, or nickel. libretexts.orgyoutube.com

The process begins with the adsorption of both hydrogen gas and the nitro compound onto the catalyst surface. libretexts.org The H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms bind to the metal surface. The nitro group also interacts with the surface, which facilitates the stepwise transfer of hydrogen atoms to the nitrogen and oxygen atoms. This process involves several intermediates, such as nitroso and hydroxylamine (B1172632) species, before the final amine product is formed and desorbed from the catalyst surface. The reaction is generally a syn-addition if a new stereocenter is formed, though this is not the case for this compound.

| Catalyst | Conditions | Product |

| Pd/C | H₂ gas, ambient or elevated pressure/temperature | 2-(2-chlorophenyl)ethanamine |

| PtO₂ | H₂ gas, often in acidic media | 2-(2-chlorophenyl)ethanamine |

| Raney Ni | H₂ gas, elevated pressure/temperature | 2-(2-chlorophenyl)ethanamine |

Table of common catalysts for the hydrogenation of nitro groups.

It is important to note that under harsh conditions, the aromatic ring can also be hydrogenated. youtube.com Furthermore, the chloro-substituent can sometimes be removed through hydrogenolysis, depending on the catalyst and reaction conditions.

Radical Pathways in Nitroaromatic Reactions

Nitroaromatic compounds can participate in radical reactions, often initiated by one-electron reduction to form a nitro radical anion. nih.gov While less common in synthetic applications for compounds like this compound, these radical pathways are significant in biological systems and can occur under certain reaction conditions. nih.gov

The formation of the nitro radical anion, [Ar-CH₂NO₂]⁻, dramatically changes the reactivity of the molecule. This species can undergo further reduction or participate in other radical reactions. The stability and subsequent reactions of this radical anion are influenced by the electronic properties of the substituents on the aromatic ring. The electron-withdrawing nature of the chloro group and the nitro group itself can influence the electron distribution in the radical anion. Recent research has highlighted the growing importance of radical reactions involving the nitro group for the synthesis of various organic compounds. rsc.org

Rearrangement Processes of Ortho-Nitrobenzyl Compounds

The class of ortho-nitrobenzyl compounds, to which this compound belongs, is well-known for undergoing characteristic intramolecular rearrangement reactions. These transformations, which can be initiated both photochemically and thermally, proceed through a series of reactive intermediates, ultimately leading to the formation of ortho-nitrosobenzaldehyde derivatives. The presence of the chloro substituent at the 2-position and the nitromethyl group on the benzylic carbon of this compound introduces specific electronic and steric factors that influence the course and efficiency of these rearrangements.

The generally accepted mechanism for the rearrangement of ortho-nitrobenzyl compounds involves an initial intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group (in the case of photochemical activation) or through thermal activation. nih.gov This leads to the formation of a key intermediate, the aci-nitro tautomer. The aci-nitro intermediate is a transient species that exists in equilibrium with its more stable nitro counterpart. spcmc.ac.in The formation of this intermediate is a critical step, as its subsequent reactions dictate the final product distribution.

Following its formation, the aci-nitro tautomer can undergo cyclization to form a five-membered ring, a benzisoxazoline derivative. nih.govacs.org This cyclic intermediate is typically unstable and readily undergoes ring-opening to yield the final rearranged product, an ortho-nitrosobenzaldehyde, and a molecule of water. An alternative pathway, particularly in aprotic solvents, involves the formation of a hydrated nitroso compound via a dual proton transfer mechanism. rsc.org

The table below illustrates the key intermediates involved in the rearrangement of this compound to 2-chloro-6-nitrosobenzaldehyde.

| Intermediate | Structure | Description |

| This compound | The starting ortho-nitrobenzyl compound. | |

| Aci-nitro tautomer | Formed via intramolecular hydrogen abstraction. It is a key transient species. | |

| Benzisoxazoline derivative | Formed by the cyclization of the aci-nitro tautomer. | |

| 2-chloro-6-nitrosobenzaldehyde | The final product of the rearrangement. |

It is important to note that the specific reaction conditions, such as the solvent and pH, can significantly influence the favored reaction pathway and the stability of the intermediates. acs.orgacs.org

Electrophilic and Nucleophilic Character of Reaction Intermediates

The reaction intermediates formed during the transformations of this compound exhibit distinct electrophilic and nucleophilic properties that govern their subsequent reactivity.

The aromatic ring of this compound itself possesses an electrophilic character due to the electron-withdrawing nature of both the nitro group and the chlorine atom. This electrophilicity is further enhanced in the intermediates of nucleophilic aromatic substitution reactions, where the attack of a nucleophile leads to the formation of a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and the nitro group, making the ring susceptible to further reactions.

The most significant nucleophilic intermediate in the chemistry of this compound is the nitronate anion . This anion is formed by the deprotonation of the acidic α-carbon of the nitromethyl group. wikipedia.org The acidity of this proton is significantly increased by the adjacent electron-withdrawing nitro group. The resulting nitronate anion is a resonance-stabilized species and can act as a potent carbon or oxygen nucleophile. spcmc.ac.inacs.org

The nucleophilic character of the nitronate derived from this compound allows it to participate in a variety of carbon-carbon bond-forming reactions, such as the Henry reaction (nitro-aldol reaction). In these reactions, the nitronate attacks electrophilic centers like carbonyl carbons.

Conversely, the intermediates in the rearrangement of ortho-nitrobenzyl compounds also display electrophilic characteristics. For instance, the aci-nitro intermediate, while capable of cyclizing, can also be attacked by external nucleophiles under certain conditions. However, the most prominent electrophilic species is the protonated form of the nitro group, which facilitates the initial hydrogen abstraction.

The following table summarizes the key reactive intermediates of this compound and their predominant electronic character.

| Intermediate | Predominant Character | Typical Reactions |

| Nitronate anion | Nucleophilic | Henry reaction (nitro-aldol), Michael addition |

| Aci-nitro tautomer | Ambiphilic | Intramolecular cyclization, protonation/deprotonation |

| Meisenheimer complex (in SNAr) | Electrophilic ring | Further substitution or elimination |

The interplay between the nucleophilic nitronate and the electrophilic aromatic ring, along with the unique rearrangement pathways of the ortho-nitrobenzyl system, defines the rich and complex reactivity of this compound. Understanding the electronic character of these transient species is fundamental to predicting and controlling the outcomes of its various chemical transformations.

Advanced Applications and Synthetic Utility of 1 Chloro 2 Nitromethyl Benzene

Building Blocks for Complex Molecular Architectures

The strategic placement of the chloro and nitromethyl groups on the benzene (B151609) ring makes 1-chloro-2-(nitromethyl)benzene a valuable starting material for constructing more elaborate molecules. The nitromethyl moiety, in particular, is a flexible functional handle that can be transformed into other key groups, facilitating the synthesis of diverse scaffolds.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The conversion of the nitromethyl group into a primary amine is a key step that unlocks the potential of this compound as a precursor for nitrogen-containing heterocycles. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This transformation would convert this compound into 2-(2-chlorophenyl)ethanamine.

This resulting aminomethyl derivative is a classic building block for various heterocyclic systems. For instance, it can undergo intramolecular cyclization reactions or intermolecular condensations with other bifunctional molecules to form rings. The presence of the chlorine atom on the aromatic ring offers an additional site for modification, either through nucleophilic aromatic substitution under specific conditions or through cross-coupling reactions, further expanding the range of accessible heterocyclic structures.

Intermediates in Complex Molecule and Total Synthesis

In the context of total synthesis, the value of a building block is determined by its ability to introduce specific functionalities in a controlled manner. The nitromethyl group in this compound is particularly useful as it can be converted into an aldehyde via the Nef reaction or an amine via reduction wikipedia.orgoecd.orgnih.gov.

The Henry reaction, or nitroaldol reaction, which combines an aldehyde (like 2-chlorobenzaldehyde) with a nitroalkane (like nitromethane), is the primary method for forming the β-nitro alcohol precursor to this compound wikipedia.orgosti.govorganic-chemistry.org. The versatility of the Henry reaction product is significant; it can be dehydrated to a nitroalkene, reduced to a β-amino alcohol, or oxidized to an α-nitro ketone wikipedia.org. This suite of possible transformations makes the core structure of this compound a strategic intermediate for introducing a two-carbon chain with versatile functional handles, which is a common requirement in the synthesis of complex natural products and pharmaceuticals.

Precursors for Polyfunctionalized Organic Molecules

This compound is inherently a polyfunctionalized molecule, featuring an aromatic ring, a chloro substituent, and a nitromethyl group. Each of these components can be selectively manipulated to install new functionalities.

The Nitromethyl Group: As discussed, this group can be converted into an aldehyde, amine, or ketone, and can participate in C-C bond-forming reactions.

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing chloro and nitromethyl groups.

The Chloro Group: The chlorine atom can be replaced through various nucleophilic aromatic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

This orthogonal reactivity allows for a stepwise and controlled diversification of the molecule, making it an excellent precursor for a wide range of polyfunctionalized organic compounds.

Role in Chemical Diversification and Derivatization

The ability to easily convert the nitromethyl group into other common functional groups is a cornerstone of its utility in chemical diversification.

Access to Aryl Aldehydes and Oximes as Carbonyl Surrogates

The nitromethyl group is a well-established surrogate for a carbonyl group. The classic method for this transformation is the Nef reaction, which involves the acid hydrolysis of a nitronate salt (formed by treating the nitroalkane with a base) to yield an aldehyde or ketone wikipedia.orgorganic-chemistry.org. In the case of this compound, the Nef reaction provides a direct route to 2-chlorobenzaldehyde (B119727).

Table 1: The Nef Reaction for Carbonyl Synthesis

| Starting Material | Key Transformation | Product |

|---|

This two-step sequence (Henry reaction followed by a Nef reaction) represents a one-carbon homologation of an aldehyde, a valuable tool in synthetic planning youtube.com. Furthermore, under certain conditions, particularly during reductive methods for the Nef reaction or at specific pH levels during hydrolysis, oximes can be formed as either intermediates or side products organic-chemistry.orgmdma.ch. This provides an alternative pathway to 2-chlorobenzaldehyde oxime, another versatile synthetic intermediate.

Direct Installation of Methylamino Groups via Nitromethane (B149229) Derivatives

The most direct application of the nitromethyl group in this compound is its role as a precursor to a primary amine. The reduction of the nitro group is a high-yielding and reliable reaction, commonly achieved through catalytic hydrogenation (e.g., using H₂ with Pd/C, PtO₂, or Raney Nickel) or with chemical reducing agents like LiAlH₄ or zinc in acidic solution.

This reaction converts the -(nitromethyl) substituent into an -(aminomethyl) group, thereby producing 2-(2-chlorophenyl)ethanamine. This transformation is fundamental for syntheses where the introduction of a primary amine is required, for example, in the construction of pharmaceuticals, agrochemicals, and other biologically active molecules.

Table 2: Key Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₇H₆ClNO₂ |

| 2-chlorobenzaldehyde | C₇H₅ClO |

| Nitromethane | CH₃NO₂ |

| 2-(2-chlorophenyl)ethanamine | C₈H₁₀ClN |

| 2-chlorobenzaldehyde oxime | C₇H₆ClNO |

| β-nitro alcohol | RCH(OH)CH₂NO₂ |

| Nitroalkene | RCH=CHNO₂ |

| β-amino alcohol | RCH(OH)CH₂NH₂ |

Enabling Reagents for Stereoselective Methodologies

Following a comprehensive review of available scientific literature, no specific research findings or data could be located regarding the application of this compound as an enabling reagent in stereoselective methodologies. Searches for its use in asymmetric synthesis, including as a chiral auxiliary, catalyst, or starting material for inducing stereoselectivity, did not yield any relevant results. The conducted searches focused on identifying detailed research, including data on enantiomeric excess (ee), diastereomeric ratios (dr), and specific reaction conditions where this compound plays a key role in stereoselective transformations.

The scientific literature extensively covers stereoselective reactions and the use of various nitroaromatic compounds in asymmetric synthesis. However, there is no specific mention or study of "this compound" for these applications. Therefore, no data tables or detailed research findings on its role in stereoselective methodologies can be provided.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of nitroaromatic compounds is a cornerstone of industrial chemistry, but traditional methods often involve harsh conditions. The future lies in creating greener and more sophisticated synthetic routes.

The application of green chemistry principles to the synthesis of 1-chloro-2-(nitromethyl)benzene is a key area of future research. This involves moving away from hazardous reagents and high-boiling solvents. A promising approach is the palladium-catalyzed nitromethylation of aryl halides, which uses nitromethane (B149229) as both a reagent and a solvent. organic-chemistry.org This method serves as a milder alternative to traditional formylation and subsequent reactions. organic-chemistry.org

Further research is exploring solvent-free reaction conditions, which have proven effective for the synthesis of N-substituted nitroanilines from 1-chloro-2-nitrobenzene (B146284). researchgate.net Adopting similar solvent-free or mechanochemical approaches for the nitromethylation step could significantly reduce solvent waste and energy consumption, aligning with the core tenets of green chemistry. researchgate.netresearchgate.net Mechanochemistry, in particular, offers a pathway to environmentally friendly synthesis by reducing or eliminating the need for solvents. researchgate.net

Achieving high selectivity is paramount in modern organic synthesis to minimize waste and improve efficiency. For this compound, this involves precise control over the position of the nitromethyl group.

Regioselectivity: The palladium-catalyzed cross-coupling of aryl halides with nitromethane has demonstrated the importance of ligand design in controlling reaction outcomes. organic-chemistry.org The use of specific ligands, such as XPhos, has been shown to be critical for achieving high yields and selectivity in the formation of arylnitromethanes. organic-chemistry.org Future catalyst design will focus on developing new ligand systems that can provide even greater control over the regioselective nitromethylation of substituted benzenes like chlorobenzene (B131634), ensuring the desired ortho-substitution.

Enantioselectivity: While this compound itself is achiral, its subsequent transformations can lead to chiral products. The development of catalysts for enantioselective reactions is a major frontier. For instance, chiral Lewis base catalysts have been successfully employed in the enantioselective bromochlorination of chalcones with high enantiomeric ratios (up to 92:8 er) using as little as 1 mol% of the catalyst. nih.gov Similar strategies involving transition metal catalysis or organocatalysis could be applied to reactions of the nitromethyl group, enabling the synthesis of enantioenriched molecules for pharmaceutical or materials science applications. nih.govrsc.org

Table 1: Effect of Ligand on Palladium-Catalyzed Nitromethylation of Aryl Halides This table, adapted from findings on related aryl halides, illustrates the critical role of catalyst/ligand choice in optimizing the synthesis of arylnitromethanes—a methodology directly applicable to producing this compound.

| Entry | Aryl Halide | Ligand | Base | Yield (%) |

| 1 | 4-Bromotoluene | XPhos | Cs₂CO₃ | 95 |

| 2 | 4-Bromotoluene | SPhos | Cs₂CO₃ | 88 |

| 3 | 4-Bromotoluene | tBuXPhos | Cs₂CO₃ | 85 |

| 4 | 1-Bromo-4-methoxybenzene | XPhos | Cs₂CO₃ | 92 |

| 5 | 1-Bromo-4-methoxybenzene | P(tBu)₃ | K₃PO₄ | 75 |

Source: Adapted from Walvoord, R. R., Berritt, S., & Kozlowski, M. C. (2012). Org. Lett., 14, 4086-4089. organic-chemistry.org

Exploration of Undiscovered Reactivity and Transformation Modes

The functional groups of this compound—the aromatic chloro group, the nitro group, and the active methylene (B1212753) group—offer a rich landscape for chemical transformations. While the reduction of the nitro group to an amine is a well-established reaction, many other potential transformations remain underexplored. beilstein-journals.orgacs.org

Future research will likely focus on:

Transformations of the Nitromethyl Group: The nitromethyl group is a versatile precursor. Beyond reduction, it can be converted into other functionalities. A one-pot conversion of arylnitromethanes into aldehydes or oximes via a tin(II)-mediated Nef reaction has been demonstrated, providing a mild formylation equivalent. organic-chemistry.org Applying this to this compound could yield 2-chloro-benzaldehyde, a valuable synthetic intermediate. google.com

Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the aromatic ring towards nucleophilic substitution of the chlorine atom. The kinetics of SNAr reactions of related compounds like 1-chloro-2,4-dinitrobenzene (B32670) have been studied in detail, providing a mechanistic framework. researchgate.net Exploring the reactivity of this compound with a wide range of nucleophiles could lead to a diverse library of new compounds.

Cross-Coupling Reactions: The chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, further functionalizing the aromatic core.

Integration with Advanced Synthetic Techniques (e.g., Flow Chemistry, Automation)

The integration of advanced technologies like continuous flow chemistry and automation offers significant advantages for the synthesis of nitroaromatic compounds, which can be hazardous to produce on a large scale in traditional batch reactors. ewadirect.com

Flow Chemistry: Continuous flow processes provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and better selectivity. ewadirect.comrsc.org Nitration reactions, which are highly exothermic, are particularly well-suited for flow chemistry, as the small reaction volume and high surface-area-to-volume ratio of microreactors allow for efficient heat dissipation. ewadirect.comenergetic-materials.org.cn Metal-free reduction of nitro compounds to amines has also been successfully performed under continuous-flow conditions, achieving high yields in very short reaction times. beilstein-journals.org Implementing a continuous flow system for the synthesis and subsequent transformation of this compound would improve safety and scalability. energetic-materials.org.cncardiff.ac.uk

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Nitration This table highlights the general advantages of flow chemistry for nitration, a key step in the synthesis of precursors to this compound.

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Safety | Poor heat dissipation, risk of thermal runaway | Excellent heat control, enhanced safety |

| Reaction Time | Hours | Minutes |

| Scalability | Difficult and hazardous | Straightforward (scaling-up or numbering-up) |

| Yield & Purity | Often variable, side products common | Generally higher and more consistent |

| Automation | Limited | Easily automated for continuous production |

Source: Adapted from information in various flow chemistry studies. ewadirect.comenergetic-materials.org.cn

Application of Advanced Spectroscopic and In Situ Mechanistic Probes

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. The development of advanced spectroscopic techniques and in-situ monitoring tools allows chemists to observe reactions in real-time, providing unprecedented mechanistic insight. nih.govirb.hr

For the synthesis and reactions of this compound, future research will benefit from:

In Situ Spectroscopy: Techniques like in-situ Raman spectroscopy and X-ray diffraction (XRD) can be used to monitor mechanochemical or flow reactions as they occur. researchgate.netmdpi.com This allows for the identification of transient intermediates and metastable phases, providing a detailed picture of the reaction pathway. mdpi.comresearchgate.net

Advanced Mass Spectrometry and NMR: Hyphenated techniques such as LC-MS and LC-NMR are powerful tools for analyzing complex reaction mixtures, helping to identify byproducts and elucidate reaction mechanisms. numberanalytics.com

Computational Modeling: Integrating experimental data from spectroscopic probes with computational chemistry will enable the development of accurate kinetic and mechanistic models for the formation and reactivity of this compound.

These advanced analytical methods will move the field beyond simple product analysis to a comprehensive, time-resolved understanding of the chemical transformations. nih.govsouthampton.ac.uk

Design and Synthesis of New Functional Organic Materials

Chlorinated nitroaromatic compounds are valuable building blocks for a wide range of functional materials. mdpi.comresearchgate.net The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of novel organic materials.

Potential applications include:

Pharmaceuticals: The N-substituted aminoanilines derived from related nitroanilines are key intermediates for biologically active heterocycles like benzimidazoles. researchgate.net The scaffold of this compound could be used to synthesize new drug candidates.

Dyes and Pigments: The chromophoric nitro group and the potential for creating extended conjugated systems through reactions at the chloro and methyl positions make this compound a candidate for developing new dyes.

Agrochemicals: Functionalized anilines, which can be derived from this compound, are important intermediates in the manufacturing of agrochemicals. rsc.org

Advanced Materials: Advances in spectroscopy and materials science will enable the rational design of new materials with specific electronic or optical properties, using this compound as a tailored building block. numberanalytics.com

Biocatalytic Approaches and Biodegradation Studies of Related Aromatic Compounds

The exploration of biocatalytic systems for the transformation and degradation of nitroaromatic compounds offers a promising and environmentally sustainable alternative to conventional chemical methods. nih.gov Research into enzymes and microorganisms capable of acting on compounds structurally related to this compound, such as chloronitrobenzenes and nitrophenols, provides a foundational framework for developing future bioremediation and biocatalysis strategies. These biological systems often exhibit high specificity and efficiency under mild conditions, reducing the reliance on harsh chemicals and energy-intensive processes. asm.org

Microbial degradation of these complex aromatic compounds is a key area of investigation. Bacteria and fungi have evolved diverse enzymatic machinery to utilize these xenobiotics as sources of carbon, nitrogen, and energy. nih.govasm.org The initial steps in these degradation pathways are crucial and often involve nitroreductases, monooxygenases, or dioxygenases that modify the nitro group or the aromatic ring. nih.govresearchgate.net Understanding these mechanisms at a molecular level is essential for harnessing their potential for environmental cleanup and green chemistry applications.

Biocatalytic Degradation of Related Aromatic Compounds

A variety of enzymes have been identified and characterized for their ability to transform chloronitroaromatic compounds. These enzymes, sourced from diverse microorganisms, exhibit a range of substrate specificities and catalytic mechanisms. Key enzyme classes include nitroreductases, which reduce the nitro group, and dioxygenases, which introduce hydroxyl groups into the aromatic ring, often leading to the elimination of the nitro or chloro substituent. nih.govresearchgate.netnih.gov

For instance, nitrobenzene (B124822) dioxygenase (NBDO) from Comamonas sp. strain JS765 has been shown to oxidize a wide array of substituted aromatic compounds. nih.gov Its activity is not limited to nitrobenzene, as it can also transform various nitrotoluene and dinitrotoluene isomers, typically by attacking the nitro-substituted carbon. nih.gov Site-directed mutagenesis studies on NBDO have revealed that specific amino acid residues in the active site play a critical role in controlling substrate specificity. nih.gov For example, modifying residues at positions 258, 293, and 350 can alter the enzyme's regiospecificity and efficiency towards different nitroaromatic substrates. nih.govresearchgate.net The F293Q mutant of NBDO, for instance, showed a 2.5-fold increased rate of 2,6-dinitrotoluene (B127279) oxidation compared to the wild type. nih.gov

The table below summarizes key enzymes involved in the degradation of aromatic compounds related to this compound.

| Enzyme Name | Source Organism | Substrate(s) | Transformation |

| Nitrobenzene Dioxygenase (NBDO) | Comamonas sp. JS765 | Nitrobenzene, Nitrotoluenes, Dinitrotoluenes | Dioxygenation, leading to catechol formation and nitrite (B80452) release. nih.govasm.org |

| 2-Nitrotoluene 2,3-Dioxygenase (2NTDO) | Acidovorax sp. JS42 | 2-Nitrotoluene, Chloronitrobenzenes | Dihydroxylation and removal of the nitro group. nih.gov |

| 4-Chloronitrobenzene Nitroreductase (CnbA) | Comamonas sp. CNB-1 | 4-Chloronitrobenzene, Nitrobenzene | Reduction of the nitro group to a hydroxylamino group. nih.govnih.gov |

| 2-Aminophenol 1,6-Dioxygenase (CnbCab) | Comamonas sp. CNB-1 | 2-Aminophenol | Ring cleavage of the aromatic intermediate. nih.govnih.gov |

| Chlorocatechol 1,2-Dioxygenase (DccA) | Diaphorobacter sp. JS3051 | 4-Chlorocatechol, 4-Bromocatechol | Conversion to corresponding halomuconic acids. nih.gov |

| CNP-4-monooxygenase | Burkholderia sp. RKJ 800 | 2-Chloro-4-nitrophenol (B164951) | Oxidative removal of the nitrite ion to form chlorohydroquinone (B41787). nih.gov |

| Hydroquinone (B1673460) Dioxygenase | Burkholderia sp. RKJ 800 | Hydroquinone | Cleavage of the hydroquinone ring to form γ-hydroxymuconic semialdehyde. nih.govresearchgate.net |

Microbial Degradation of Related Aromatic Compounds

Numerous microorganisms have been isolated and studied for their capacity to degrade chloronitroaromatic compounds. These microbes often employ multi-step pathways to mineralize these toxic substances. The efficiency of degradation can be influenced by various factors, including the specific strain, the concentration of the pollutant, and the presence of other nutrients. nih.govplos.org

For example, Rhodococcus imtechensis strain RKJ300 can utilize 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol (B41442) as sole sources of carbon and energy. nih.gov The degradation of 2-chloro-4-nitrophenol by this strain involves the formation of chlorohydroquinone and hydroquinone as intermediates. nih.gov Another well-studied organism is Burkholderia sp. strain RKJ 800, which degrades 2-chloro-4-nitrophenol via a hydroquinone pathway, with complete removal of 100 ppm of the compound in sterile soil within 8 days. nih.govplos.org

Fungi also play a significant role in the bioremediation of halogenated nitroaromatic compounds. Caldariomyces fumago has demonstrated high efficiency in degrading 2-chloro-4-nitrophenol and 5-fluoro-2-nitrophenol, with over 50% degradation of 2-chloro-4-nitrophenol occurring within 24 hours. researchgate.netmdpi.com This fungus can tolerate and degrade high concentrations of these pollutants, with the ability to degrade up to 1 mM of chlorinated compounds. researchgate.netmdpi.com

The following table details the degradation of related aromatic compounds by various microorganisms.

| Microorganism | Degraded Compound | Degradation Pathway/Metabolites | Degradation Efficiency/Conditions |

| Rhodococcus imtechensis RKJ300 | 2-Chloro-4-nitrophenol | Formation of chlorohydroquinone and hydroquinone. nih.gov | Utilizes it as a sole carbon and energy source. nih.gov |

| Burkholderia sp. RKJ 800 | 2-Chloro-4-nitrophenol | Hydroquinone pathway; formation of chlorohydroquinone and hydroquinone. nih.govplos.org | Complete degradation of 0.3 mM within 48 hours in liquid culture; complete removal of 100 ppm in sterile soil within 8 days. nih.govplos.org |

| Cupriavidus sp. CNP-8 | 2-Chloro-4-nitrophenol | Hydroxyquinol pathway. nih.gov | Can degrade up to 1.6 mM of the compound. nih.gov |

| Comamonas sp. CNB-1 | 4-Chloronitrobenzene, Nitrobenzene | Partial reductive pathway; intermediates include 2-amino-5-chloromuconic semialdehyde. nih.govnih.gov | Utilizes them as sole carbon and nitrogen sources. nih.gov |

| Diaphorobacter sp. JS3051 | 3-Chloronitrobenzene, 3-Bromonitrobenzene | Dihydroxylation catalyzed by a Rieske nonheme iron dioxygenase. nih.gov | Utilizes them as sole sources of carbon, nitrogen, and energy. nih.gov |

| Caldariomyces fumago | 2-Chloro-4-nitrophenol | Not fully elucidated. | Over 50% degradation within 24 hours; can degrade up to 1 mM. researchgate.netmdpi.com |

| Coculture of Pseudomonas putida HS12 and Rhodococcus sp. HS51 | 3-Chloronitrobenzene, 4-Chloronitrobenzene | Partial reduction and acetylation to chloro-2-hydroxyacetanilides by P. putida, followed by degradation by Rhodococcus sp. nih.govnih.gov | Mineralization of the compounds in the presence of an additional carbon source. nih.gov |

Q & A

Q. Key Data :

| Method | Yield (%) | Purity (HPLC) | Conditions |

|---|---|---|---|

| Direct nitration | 65–75 | ≥98% | HNO₃/H₂SO₄, 50°C, 6 h |

| Substitution route | 55–60 | ≥95% | KNO₂, DMF, 80°C, 12 h |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Answer :

- 1H/13C NMR : The aromatic protons appear as a multiplet (δ 7.3–7.8 ppm), while the nitromethyl group shows a singlet at δ 4.5–4.7 ppm (1H) and δ 70–75 ppm (13C) .

- IR Spectroscopy : Key peaks include NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretching (~740 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 185 (C₇H₅ClNO₂⁺) with fragmentation patterns confirming the nitro and chloro substituents .

Advanced: How can asymmetric synthesis be applied to derivatives of this compound?

Answer :

Chiral sulfoxides or enzymes can induce asymmetry. For example:

Q. Case Study :

| Substrate | Enzyme | ee (%) | Yield (%) |

|---|---|---|---|

| 1-Chloro-2-(methylthio)benzene | Rhodococcus | 99.2 | 85 |

Advanced: What mechanistic insights explain contradictions in nitro-group reactivity during cross-coupling reactions?

Answer :

The nitro group’s electron-withdrawing nature can inhibit traditional Suzuki couplings but facilitate Ullmann or Heck reactions under specific conditions:

Q. Optimized Protocol :

| Reaction Type | Catalyst System | Yield (%) | Selectivity |

|---|---|---|---|

| Ullmann | CuI/Phenanthroline | 82 | >95% |

| Heck | Pd(OAc)₂/PPh₃ | 68 | 80% |

Advanced: How can computational modeling predict the physicochemical properties of this compound?

Q. Answer :

Q. Validation :

| Property | Experimental | Predicted (QSPR) | Error (%) |

|---|---|---|---|

| logP | 2.3 | 2.4 | 4.3 |

| Aqueous Solubility | 0.8 mg/mL | 0.7 mg/mL | 12.5 |

Advanced: What strategies mitigate toxicity risks during handling of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.